5-(Dec-1-YN-1-YL)oxolan-2-one
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Overview
Description
5-(Dec-1-YN-1-YL)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a dec-1-yn-1-yl group attached to the oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dec-1-YN-1-YL)oxolan-2-one typically involves the Sonogashira reaction, which is a palladium-catalyzed cross-coupling reaction. In this method, 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones are reacted with dihaloarenes or dihaloheteroarenes in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) in a solvent such as dimethylformamide (DMF) . The reaction conditions can be optimized to obtain either mono- or bis-coupling products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira reaction under controlled conditions to ensure high yield and purity of the product. This would likely involve the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Dec-1-YN-1-YL)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dec-1-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted oxolan-2-one derivatives.
Scientific Research Applications
5-(Dec-1-YN-1-YL)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Dec-1-YN-1-YL)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(prop-2-yn-1-yl)oxolan-2-one
- 5,5-Dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one
Comparison
5-(Dec-1-YN-1-YL)oxolan-2-one is unique due to the presence of the dec-1-yn-1-yl group, which imparts distinct chemical and physical properties compared to its methyl-substituted analogs . This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
75629-71-9 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-dec-1-ynyloxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-8,11-12H2,1H3 |
InChI Key |
BIGQAZKDYXXFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC1CCC(=O)O1 |
Origin of Product |
United States |
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